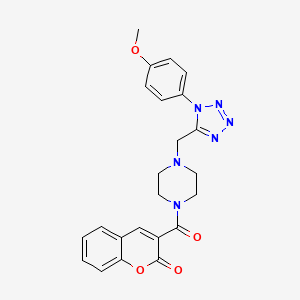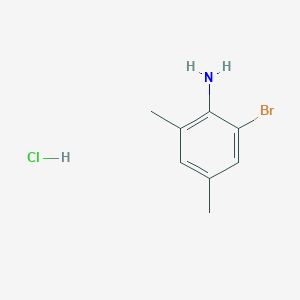![molecular formula C17H13N5O3 B2765032 7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396686-66-0](/img/structure/B2765032.png)
7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound with a molecular formula of C17H13N5O3 . It is part of the pyrimidine class of compounds, which are known for their wide range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine core, which is a six-membered ring containing two nitrogen atoms. Attached to this core are phenyl and furylmethyl groups, as well as an amino group . The specific arrangement of these groups in the molecule could influence its chemical properties and biological activity.Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, including pyrimido[4,5-d]pyrimidine derivatives. These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the development of bioavailable and synthetically versatile pyranopyrimidine cores through one-pot multicomponent reactions. This approach highlights the broad catalytic applications for developing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Anticancer and Anti-inflammatory Activities
Pyrimidine derivatives exhibit a range of pharmacological effects, including anticancer and anti-inflammatory activities. These effects are attributed to their ability to inhibit key biological pathways and interactions with enzymes, receptors, and DNA/RNA structures. The review of synthetic pathways, biological activities, and structure-activity relationships of pyrimidine derivatives offers insights for designing new therapeutic agents with enhanced efficacy and reduced toxicity (Rashid et al., 2021).
Antifolate Compounds in Cancer Treatment
The structural characteristics of antifolate compounds, including pyrimidine derivatives, underscore their significance in treating infections and cancer. These compounds, acting as dihydrofolate reductase (DHFR) inhibitors, present a comprehensive review of the molecular interactions and structural adaptations leading to clinical efficacy. This body of work offers a foundation for drug design, emphasizing molecular conformations and interactions (Schwalbe & Cody, 2006).
Optoelectronic Applications
The integration of pyrimidine scaffolds into π-extended conjugated systems demonstrates significant value in developing novel optoelectronic materials. This research underlines the potential of quinazoline and pyrimidine derivatives in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The exploration of these derivatives opens avenues for creating advanced materials with specific electronic and luminescent properties (Lipunova et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation . This inhibition is likely achieved through the compound binding to the active site of CDK2, preventing its interaction with cyclin and ATP .
Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where CDK2 is often overexpressed .
Pharmacokinetics
Similar compounds have been shown to have good-to-excellent potency against cancer cell lines , suggesting they may have favorable bioavailability and cellular uptake.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells. This is due to its potential inhibition of CDK2, leading to cell cycle arrest and apoptosis .
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-15-13-10-19-16(18-9-12-7-4-8-25-12)20-14(13)21-17(24)22(15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTXNZMSYDPYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764950.png)



![2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile](/img/structure/B2764957.png)

![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2764960.png)
![2-[4-(4-acetylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2764961.png)
![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)
![Methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2764966.png)

![7-cyclopropyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2764970.png)
![1-Isopropyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2764971.png)